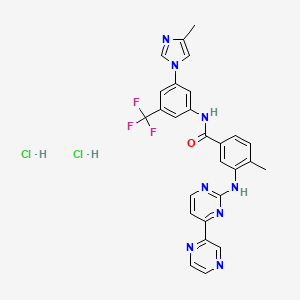
Radotinib dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Radotinib dihydrochloride is a pharmaceutical compound primarily used in the treatment of chronic myeloid leukemia, particularly in patients who are resistant or intolerant to other Bcr-Abl tyrosine-kinase inhibitors such as imatinib . It is marketed under the trade name Supect and is developed by Ilyang Pharmaceutical Co., Ltd. in South Korea .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of radotinib dihydrochloride involves multiple steps, starting from the preparation of key intermediates. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is obtained through crystallization and purification steps to ensure it meets pharmaceutical standards .
化学反应分析
Types of Reactions: Radotinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Involves replacing one functional group with another, which can affect the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
科学研究应用
Radotinib dihydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of various functional groups on tyrosine kinase inhibition.
Industry: Employed in the development of new tyrosine kinase inhibitors and other pharmaceutical compounds.
作用机制
Radotinib dihydrochloride exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition blocks the constitutive enzymatic activity of Bcr-Abl, thereby preventing the proliferation of leukemic cells . Additionally, this compound inhibits the platelet-derived growth factor receptor, contributing to its anti-leukemic effects .
相似化合物的比较
Imatinib: The first Bcr-Abl tyrosine kinase inhibitor, used as a standard treatment for chronic myeloid leukemia.
Nilotinib: A second-generation inhibitor with higher potency and specificity compared to imatinib.
Dasatinib: Another second-generation inhibitor, effective against multiple Bcr-Abl mutations.
Uniqueness of Radotinib Dihydrochloride: this compound is unique due to its high affinity for the Bcr-Abl tyrosine kinase and its effectiveness in patients who are resistant or intolerant to other inhibitors. It also offers a more affordable option for treatment in emerging geographic regions .
属性
CAS 编号 |
926037-85-6 |
|---|---|
分子式 |
C27H22ClF3N8O |
分子量 |
567.0 g/mol |
IUPAC 名称 |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride |
InChI |
InChI=1S/C27H21F3N8O.ClH/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38;/h3-15H,1-2H3,(H,35,39)(H,33,36,37);1H |
InChI 键 |
OFOZBNJYMHWBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl.Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















